2-Methyl-1-(3-methylbutyl)piperazine
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Overview
Description
2-Methyl-1-(3-methylbutyl)piperazine is an organic compound with the molecular formula C10H22N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2-methyl group and a 3-methylbutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylbutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
2-Methyl-1-(3-methylbutyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylbutyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelminthic.
1-Methylpiperazine: A simpler derivative with one methyl group.
1-(3-Methylbutyl)piperazine: Similar structure but lacks the 2-methyl group.
Uniqueness
2-Methyl-1-(3-methylbutyl)piperazine is unique due to the presence of both a 2-methyl group and a 3-methylbutyl group on the piperazine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
2-methyl-1-(3-methylbutyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-6-12-7-5-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCGMPPLNBFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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